molecular formula C9H13NO B143175 (S)-3-Amino-1-phenyl-propan-1-OL CAS No. 130194-42-2

(S)-3-Amino-1-phenyl-propan-1-OL

Cat. No.: B143175
CAS No.: 130194-42-2
M. Wt: 151.21 g/mol
InChI Key: PHIYHIOQVWTXII-VIFPVBQESA-N
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Description

(S)-3-Amino-1-phenyl-propan-1-OL is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a phenyl group, and a hydroxyl group attached to a three-carbon chain. The (S)-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of its atoms, which can have distinct biological activities compared to its ®-enantiomer.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-1-phenyl-propan-1-OL can be achieved through several methods. One common approach involves the reduction of (S)-3-Nitro-1-phenyl-propan-1-OL using hydrogenation or other reducing agents. Another method includes the asymmetric synthesis using chiral catalysts to ensure the (S)-configuration of the product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to maintain the desired enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Amino-1-phenyl-propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group into a leaving group.

Major Products:

    Oxidation: Formation of 3-Amino-1-phenyl-propan-1-one.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-3-Amino-1-phenyl-propan-1-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceuticals.

    Industry: The compound is used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism of action of (S)-3-Amino-1-phenyl-propan-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and other interactions, influencing its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    ®-3-Amino-1-phenyl-propan-1-OL: The enantiomer of the (S)-form, with different biological activities.

    3-Amino-1-phenyl-propan-2-OL: A structural isomer with the hydroxyl group on the second carbon.

    3-Amino-1-phenyl-propan-1-one: An oxidized form with a ketone group instead of a hydroxyl group.

Uniqueness: (S)-3-Amino-1-phenyl-propan-1-OL is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties and biological activities. This enantiomeric purity is crucial for applications where the spatial arrangement of atoms affects the compound’s interaction with biological targets.

Properties

IUPAC Name

(1S)-3-amino-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIYHIOQVWTXII-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 3-phenyl-3-hydroxypropylmethanesulfonate (1.71 g, Gao, et al., J. Org. Chem., 1988, 53, 4081), tetrahydrofuran (10 mL) and 28% ammonium hydroxide (30 mL) was heated in a bomb at 65° C. for 16 hours. After cooling, the volatiles were eliminated to leave the aqueous solution which was extracted with ether. The aqueous layer was concentrated under reduced pressure, azeotroped twice with anhydrous acetonitrile and dried under vacuum to give 3-amino-1-phenyl-1-propanol (1.04 g) as a white solid: mp 92-94° C., Rf=0.1 (silica, methanol/ethyl acetate 1/1).
Name
3-phenyl-3-hydroxypropylmethanesulfonate
Quantity
1.71 g
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30 mL
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10 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a stirred suspension of LAH (20 g, 517 mmol) in dry THF (500 mL) was added a solution of 3-oxo-3-phenylpropanenitrile (30 g, 207 mmol) in dry THF (300 mL) drop-wise at 0° C. under nitrogen atmosphere. The mixture was warmed to 25° C. and then heated at 70° C. for 2 hours. After cooling to 0° C., a saturated solution of sodium hydroxide was added drop-wise and extracted with dichloromethane (200 mL). The organic solution was dried over anhydrous sodium sulfate and concentrated to dryness. The residue was purified by column chromatography (methanol:dichloromethane, 1:10) to afford crude 3-amino-1-phenyl-propan-1-ol. (Yield 30 g). LC-MS: [M+H]+ 152.
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20 g
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500 mL
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30 g
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300 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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